Z-Pyr-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156957. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

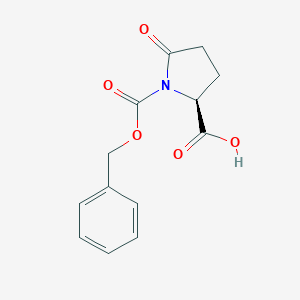

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-21-0, 80953-62-4 | |

| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Pyr-OH: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and relevant biological context of N-Benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-Pyr-OH. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference and comparison. There are some discrepancies in the reported melting point, which may be attributable to different analytical methods or sample purities.

| Property | Value | Source(s) |

| Synonyms | Cbz-L-pyroglutamic Acid, Z-L-Pyroglutamic Acid, (S)-1-(Benzyloxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |

| CAS Number | 32159-21-0 | [1] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| Melting Point | 128-130 °C | [1] |

| 139.0 - 143.0 °C | ||

| Boiling Point | 525.4 ± 50.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.03 ± 0.20 (Predicted) | |

| Optical Rotation | [α]²⁰/D = -34.0 to -37.0° (c=1, MeOH) |

Chemical Structure and Identifiers

The structure of this compound features a pyroglutamic acid core, which is an L-proline derivative, with a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.

| Identifier | String |

| IUPAC Name | (2S)-5-oxo-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

| SMILES | O=C(O)[C@H]1NC(=O)CC1C(=O)OCC2=CC=CC=C2 |

| InChI | InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 |

| InChIKey | VHSFUGXCSGOKJX-JTQLQIEISA-N |

Spectroscopic Properties

Note: The following data is for the parent compound, L-Pyroglutamic Acid (CAS: 98-79-3) , and is provided for reference. The presence of the benzyloxycarbonyl group in this compound would introduce additional signals, particularly in the aromatic region of the NMR spectra and corresponding vibrations in the IR spectrum.

¹H NMR Spectroscopy (Reference: L-Pyroglutamic Acid in D₂O)

The proton NMR spectrum of L-pyroglutamic acid would show signals corresponding to the protons on the pyrrolidone ring. The benzyloxycarbonyl group in this compound would add a singlet for the methylene protons (around 5.1 ppm) and multiplets for the aromatic protons of the phenyl group (around 7.3 ppm).

¹³C NMR Spectroscopy (Reference: L-Pyroglutamic Acid)

The carbon NMR spectrum of L-pyroglutamic acid shows distinct peaks for the carbonyl carbons and the carbons of the pyrrolidone ring[2]. For this compound, additional resonances would be observed for the benzyloxycarbonyl group, including the methylene carbon and the aromatic carbons.

IR Spectroscopy (Reference: L-Pyroglutamic Acid)

The IR spectrum of L-pyroglutamic acid exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and the carboxylic acid[3]. The spectrum of this compound would additionally show bands corresponding to the aromatic C-H stretching and the C=O stretching of the carbamate group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-benzyloxycarbonyl-L-glutamic acid. A detailed experimental protocol is outlined below.

Methodology:

-

Preparation of Z-Glu-Anhydride: N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) is dissolved in tetrahydrofuran (THF). Dicyclohexylcarbodiimide (DCC) is added, and the reaction mixture is stirred overnight. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is concentrated, and the crude anhydride is recrystallized from a mixture of chloroform and diethyl ether.

-

Cyclization to this compound: The prepared Z-Glu-anhydride is dissolved in a mixture of THF and diethyl ether. A solution of dicyclohexylamine (DCHA) in diethyl ether is added dropwise with stirring. The mixture is stirred for 12 hours.

-

Isolation and Purification: The precipitated Z-pGlu-OH·DCHA salt is collected by filtration and washed with diethyl ether. The salt is then stirred with 1M hydrochloric acid (HCl) and ethyl acetate (EtOAc) for one hour. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization from ethyl acetate and petroleum ether.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, typically operating at 400 MHz or higher for proton spectra[4].

-

IR Spectroscopy: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹[5].

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, pyroglutamic acid, is a naturally occurring amino acid derivative involved in a crucial metabolic pathway known as the gamma-glutamyl cycle . This cycle is essential for the synthesis and degradation of glutathione, a key antioxidant in the body.

The gamma-glutamyl cycle plays a vital role in transporting amino acids across the cell membrane and in cellular detoxification processes. An understanding of this pathway is critical for researchers in drug development, particularly for therapies targeting oxidative stress and related diseases.

This pathway highlights how pyroglutamic acid is an intermediate in the recycling of glutamate for the de novo synthesis of glutathione. Derivatives of pyroglutamic acid are also being investigated for their potential as neuroprotective and cognitive-enhancing agents, suggesting their interaction with various neurological pathways. Furthermore, analogues of L-pyroglutamic acid have been synthesized and shown to possess antifungal, anti-inflammatory, and neuritogenic activities in preclinical studies.

References

Synthesis of Cbz-L-Pyroglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent methods for the synthesis of N-carbobenzyloxy-L-pyroglutamic acid (Cbz-L-pyroglutamic acid). This compound serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active molecules. The synthesis is typically approached as a two-step process: the formation of L-pyroglutamic acid from L-glutamic acid, followed by the protection of the secondary amine with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid

The initial step involves the intramolecular cyclization of L-glutamic acid to form the five-membered lactam ring of L-pyroglutamic acid. This is primarily achieved through thermal dehydration. Several methods have been reported, each with distinct advantages and reaction parameters.

Data Presentation: L-Pyroglutamic Acid Synthesis

| Method | Starting Material | Reagents/Conditions | Reaction Time | Yield | Purity/Enantiomeric Ratio | Reference |

| Thermal Cyclodehydration | L-Glutamic Acid | Solvent-free, 220°C with continuous swirling | < 5 minutes | 70% | 97:3 (S:R) | [1] |

| Oil Bath Heating | L-Glutamic Acid | 130-180°C | 40-70 minutes | - | - | [2] |

| Controlled Heating | L-Glutamic Acid | 130-135°C | 2 hours | 65% | - | [3] |

| Catalytic Dehydration | L-Glutamic Acid | Absolute ethanol, concentrated H₂SO₄ (catalyst), 90-95°C | 3-5 hours | - | - | [4] |

Experimental Protocols: L-Pyroglutamic Acid Synthesis

Method 1: Thermal Cyclodehydration (Solvent-Free) [1]

-

Place L-glutamic acid in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the flask to 220°C with continuous and vigorous swirling to ensure homogeneity of the melt.

-

Continue heating until the evolution of gas (water vapor) ceases, which should not exceed 5 minutes.

-

Immediately cease heating and cool the reaction vessel to prevent degradation and racemization.

-

The resulting solid is L-pyroglutamic acid, which can be purified by recrystallization from water or ethanol.

Method 2: Catalytic Dehydration in Ethanol [4]

-

To a three-necked flask, add L-glutamic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 90-95°C and maintain this temperature for 3-5 hours to effect the dehydration reaction.

-

After the reaction is complete, filter the hot solution.

-

Concentrate the ethanol filtrate under reduced pressure until saturation.

-

Cool the concentrate to 20-25°C to precipitate L-pyroglutamic acid crystals.

-

Collect the crystals by filtration and dry.

Visualization: L-Pyroglutamic Acid Synthesis Workflow

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 3. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

Unraveling the Cellular Role of Z-Pyr-OH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pyr-OH, chemically known as N-Cbz-L-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid. While it is commercially available as a biochemical reagent and a building block in synthetic organic chemistry, its specific mechanism of action within cellular systems is not well-documented in publicly available scientific literature. This guide aims to synthesize the currently available information and provide a foundational understanding for researchers interested in exploring the potential biological activities of this compound.

Based on the available information, this compound is primarily utilized as a reagent in biochemical assays and as a starting material for the synthesis of more complex molecules. There is a lack of comprehensive studies detailing its direct interactions with cellular targets, its impact on signaling pathways, or its overall mechanism of action in a biological context.

Potential Areas of Investigation

Given the chemical structure of this compound, which features a protected amino acid, researchers could explore several potential avenues for its biological activity. The pyroglutamic acid core is found in various biologically active peptides, and the carbobenzyloxy (Cbz or Z) protecting group is a common moiety in peptide chemistry.

A logical starting point for investigating the mechanism of action of this compound would be to assess its potential as an enzyme inhibitor. Many enzymes, particularly proteases, recognize amino acid-like structures. An experimental workflow to screen for such activity is proposed below.

Experimental Workflow: Enzyme Inhibition Screening

The following diagram outlines a general workflow for screening this compound against a panel of enzymes, such as proteases or other hydrolases.

Caption: A generalized workflow for screening this compound for potential enzyme inhibitory activity.

Data Presentation

As there is no quantitative data available in the literature regarding the biological activity of this compound, we present a template for how such data could be structured once obtained from the experimental workflow described above.

Table 1: Hypothetical Enzyme Inhibition Screening Results for this compound

| Target Enzyme | This compound Concentration (µM) | Percent Inhibition (%) |

| Enzyme A | 10 | 5 |

| Enzyme B | 10 | 85 |

| Enzyme C | 10 | 12 |

| Enzyme D | 10 | 60 |

Table 2: Hypothetical Dose-Response Data for Active Hits

| Target Enzyme | IC50 (µM) | Hill Slope |

| Enzyme B | 2.5 | 1.1 |

| Enzyme D | 8.1 | 0.9 |

Signaling Pathway Analysis

Should this compound be identified as a potent and selective inhibitor of a particular enzyme, the next step would be to elucidate its impact on relevant signaling pathways. For instance, if this compound were found to inhibit a key kinase, its effect on downstream phosphorylation events would need to be investigated.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an inhibitor.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase.

Experimental Protocols

Detailed experimental protocols would be contingent on the specific biological activity identified. However, a general protocol for a primary enzyme inhibition assay is provided below.

Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the target enzyme in the appropriate assay buffer.

-

Prepare a working solution of the enzyme's substrate in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of this compound solution (or vehicle control) to each well.

-

Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percent inhibition by comparing the velocity of the this compound-treated wells to the vehicle control wells.

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., 50%).

-

Conclusion

While the current body of scientific literature does not provide a defined mechanism of action for this compound in cellular systems, its chemical structure suggests potential for biological activity, particularly as an enzyme inhibitor. The experimental framework and hypothetical data presented in this guide offer a roadmap for researchers to systematically investigate the cellular functions of this compound. Further research is warranted to uncover the potential therapeutic or research applications of this compound.

An In-depth Technical Guide on the Solubility of Z-Pyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in synthetic chemistry, particularly in the development of peptidomimetics and other pharmaceutical compounds. Understanding the solubility of this compound in various solvents is critical for its effective use in synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as N-Cbz-L-pyroglutamic acid, is a derivative of L-pyroglutamic acid featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom. This protection strategy is common in peptide synthesis to prevent unwanted side reactions. The physicochemical properties of this compound, particularly its solubility, are significantly influenced by this bulky, hydrophobic protecting group.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol (MeOH) | Sparingly Soluble |

To provide a more comprehensive understanding, it is useful to compare the solubility of this compound with its unprotected counterpart, L-Pyroglutamic acid. The presence of the hydrophobic benzyloxycarbonyl group in this compound is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents compared to L-Pyroglutamic acid.

Table 2: Quantitative Solubility of L-Pyroglutamic Acid

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | 476 | 13 |

| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified |

| Dimethylformamide (DMF) | ~16 | Not Specified |

| Ethanol (EtOH) | Slightly Soluble | Not Specified |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 | Not Specified |

Note: The data for L-Pyroglutamic acid is provided for comparative purposes and to infer the potential impact of the 'Z' protecting group on the solubility of this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a standard protocol for the experimental determination of the solubility of a compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the stock solution.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in that specific solvent at the given temperature, typically expressed in mg/mL or g/L.

-

Visualization of an Experimental Workflow: Use of this compound in Solid-Phase Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for creating synthetic peptides. The following diagram illustrates a typical workflow for incorporating a Z-protected amino acid like this compound into a growing peptide chain on a solid support.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

This diagram illustrates the cyclical nature of SPPS, where the key steps of deprotection, washing, and coupling are repeated to elongate the peptide chain. This compound is introduced during the coupling step, where its carboxyl group is activated to form a peptide bond with the free amino group of the resin-bound peptide.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, this guide provides the available qualitative information and a robust experimental protocol for its determination. The comparative data for L-Pyroglutamic acid offers valuable context for understanding the influence of the benzyloxycarbonyl protecting group. The provided workflow for solid-phase peptide synthesis highlights a primary application of this compound, demonstrating its importance in the synthesis of complex peptides for research and drug development. Researchers are encouraged to determine the solubility of this compound in their specific solvent systems to ensure optimal experimental outcomes.

Z-Pyr-OH CAS number and molecular weight

An In-depth Technical Guide to Z-L-Pyroglutamic Acid (Z-Pyr-OH) for Researchers and Drug Development Professionals

Introduction

Z-L-Pyroglutamic acid (this compound), also known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug development. Its unique cyclic lactam structure, derived from glutamic acid, coupled with the benzyloxycarbonyl (Z) protecting group, makes it a valuable precursor for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in neuroprotective strategies. This compound is particularly significant in the development of peptides with enhanced stability and in the creation of novel therapeutic agents targeting neurological disorders.[1]

Core Data Presentation

The physicochemical properties of Z-L-Pyroglutamic acid are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 32159-21-0 | [2][3][4][5][6] |

| Molecular Formula | C13H13NO5 | [2][3][6] |

| Molecular Weight | 263.25 g/mol | [2][7] |

| Appearance | White Powder | [1] |

| Melting Point | 140 - 145 ºC | [1] |

| Optical Rotation | [α]20/D = -32.5 ± 3º (c=1 in MeOH) | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

Synthesis of Z-L-Pyroglutamic Acid (this compound)

The synthesis of this compound is typically achieved through the cyclization of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). A common method involves the formation of the glutamic acid anhydride followed by a catalyzed cyclization.

Step 1: Synthesis of Z-Glu-Anhydride

-

Dissolve Z-Glu-OH (0.02 mol) in 50 mL of tetrahydrofuran (THF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (0.02 mol) to the solution.

-

Allow the reaction to proceed overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the solvent and recrystallize the resulting anhydride from chloroform/diethyl ether.

Step 2: Synthesis of Z-pGlu-OH·DCHA Salt

-

Dissolve the Z-Glu-anhydride (0.5 mol) in a mixture of THF (200 mL) and diethyl ether (400 mL).

-

Add a solution of dicyclohexylamine (DCHA) (0.5 mol) in diethyl ether (150 mL) dropwise while stirring.

-

After 12 hours, filter off the precipitated Z-pGlu-OH·DCHA salt, wash with diethyl ether, and recrystallize from chloroform/diethyl ether or methanol.

Step 3: Formation of Z-pGlu-OH

-

Stir the Z-pGlu-OH·DCHA salt (100 mmol) with 300 mL of 1 M HCl and 350 mL of ethyl acetate (EtOAc) for 1 hour.

-

After filtration, separate the organic phase.

-

Wash the organic phase with water and dry over sodium sulfate (Na2SO4).

-

Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield Z-pGlu-OH.

Applications in Peptide Synthesis

This compound is instrumental in the synthesis of pyroglutamyl peptides. The N-terminal pyroglutamyl residue enhances peptide stability by conferring resistance to degradation by aminopeptidases.[4] There are two primary strategies for incorporating a pyroglutamic acid (pGlu) residue into a peptide sequence:

-

Direct Incorporation: Using a pre-formed protected pyroglutamic acid derivative, such as this compound or Fmoc-pGlu-OH, for direct coupling onto the N-terminus of the peptide chain.[3]

-

In-situ Cyclization: Incorporating an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is then cyclized to form the pGlu residue either during or after peptide synthesis.[3][8]

The choice between these strategies involves a trade-off between the higher cost of the pre-formed pGlu derivative and the potential for side reactions and lower yields with the in-situ cyclization method.[3]

Caption: Decision workflow for selecting a pyroglutamyl peptide synthesis strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (pGlu-His-Pro-NH2)

Method 1: Direct Incorporation using Fmoc-pGlu-OH

This protocol outlines the direct coupling of a pre-formed pyroglutamic acid derivative.[3]

Caption: Workflow for TRH synthesis using pre-formed Fmoc-pGlu-OH.[3]

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

-

Peptide Elongation: Perform sequential Fmoc deprotection (20% piperidine in DMF) and coupling of Fmoc-Pro-OH and Fmoc-His(Trt)-OH using standard coupling reagents (e.g., HBTU/HOBt/DIEA).

-

Final Coupling: After deprotection of the N-terminal His, couple Fmoc-pGlu-OH to the peptide chain.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[3]

Method 2: In-situ Cyclization of Glutamine

This protocol involves the incorporation of Fmoc-Gln(Trt)-OH followed by a cyclization step.[3]

Caption: Workflow for TRH synthesis via in-situ cyclization of Gln.[3]

-

Resin Preparation and Peptide Elongation: Follow steps 1-2 as in Method 1, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.

-

On-resin Cyclization: After coupling Fmoc-Gln(Trt)-OH and removing the final Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating to induce cyclization of the N-terminal glutamine.[3]

-

Cleavage, Purification, and Lyophilization: Proceed with steps 4-6 as described in Method 1.

Role in Neuroprotection and Potential Signaling Pathways

Derivatives of pyroglutamic acid are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][5] The underlying mechanism often involves the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation, a phenomenon known as excitotoxicity, can lead to neuronal cell death.[5]

L-pyroglutamic acid has been shown to interfere with glutamate binding.[1][7] Furthermore, novel pyroglutamate amides have been synthesized that act as N-methyl-D-aspartate (NMDA) receptor antagonists. By blocking the overactivation of these receptors, such compounds can prevent the downstream cascade of neurotoxic events, including excessive calcium influx and activation of apoptotic pathways, thereby exerting a neuroprotective effect.[5] Glutamic acid transporters (GLTs), which are responsible for clearing glutamate from the synaptic cleft, also represent potential therapeutic targets.[9]

Caption: Glutamate excitotoxicity pathway and proposed intervention by a pyroglutamate derivative.

Conclusion

Z-L-Pyroglutamic acid is a versatile and valuable reagent for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in creating stabilized peptides and as a precursor for neuroprotective agents highlights its importance for researchers and drug development professionals. A thorough understanding of the synthetic strategies involving this compound and the biological pathways targeted by its derivatives is essential for leveraging its full potential in developing next-generation therapeutics.

References

- 1. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Glutamic Acid Transporters: Targets for Neuroprotective Therapies in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Z-Pyr-OH in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of a pyroglutamyl (pGlu) residue at the N-terminus is a critical modification that significantly influences peptide stability, conformation, and biological activity. This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH), a key building block for introducing this important moiety. We will delve into the core principles of its application, compare synthetic strategies, present relevant quantitative data, and provide detailed experimental protocols to inform rational decision-making in peptide synthesis.

The Significance of the Pyroglutamyl Residue

The pyroglutamyl residue is a cyclic lactam formed from glutamic acid or glutamine. Its presence at the N-terminus of peptides, such as in the hormones Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), confers several advantageous properties. Notably, the pGlu moiety protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1] Furthermore, the formation of the lactam ring can lock the N-terminal region into a specific conformation, which can be crucial for receptor binding and biological function. From a chemical perspective, the conversion of the N-terminal amine to a neutral amide alters the peptide's overall charge and surface characteristics, which can impact its solubility and aggregation properties.[2]

Synthetic Strategies for Incorporating Pyroglutamic Acid

There are two primary strategies for the synthesis of pyroglutamyl peptides:

-

Direct Incorporation: This method involves the direct coupling of a pre-formed, N-protected pyroglutamic acid derivative, such as this compound or Fmoc-pGlu-OH, onto the peptide chain.

-

In-situ Cyclization: This approach entails the incorporation of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is subsequently cyclized to pyroglutamic acid either during solid-phase synthesis (SPPS), cleavage from the resin, or in solution post-cleavage.

The choice between these strategies is a critical decision that impacts the overall efficiency, purity, and cost of the synthesis.

Comparative Analysis of Synthetic Strategies

| Feature | Direct Incorporation (using this compound/Fmoc-pGlu-OH) | In-situ Cyclization (from Gln/Glu) |

| Control & Predictability | High: Direct and controlled introduction of the pGlu moiety. | Variable: Cyclization efficiency can be influenced by sequence, pH, temperature, and buffer composition. |

| Purity of Crude Product | Generally higher, leading to simpler purification.[3] | Can lead to a heterogeneous mixture of the desired pGlu-peptide and the uncyclized Gln/Glu-peptide, complicating purification. |

| Cost of Starting Material | Higher initial cost for the specialized protected pGlu derivative.[3] | Lower initial cost for standard protected Gln or Glu derivatives. |

| Side Reactions | Potential for diketopiperazine formation, especially when coupling to a proline residue. | Risk of incomplete cyclization and side reactions associated with the cyclization conditions (e.g., dehydration of the Gln side chain). |

| Overall Efficiency | Often more efficient due to higher purity and reduced purification steps, potentially offsetting the higher initial material cost.[3] | Can be less efficient due to incomplete conversion and more complex purification. |

Quantitative Data in Peptide Synthesis

While specific quantitative data for the coupling efficiency and racemization of this compound is not extensively reported in comparative studies, we can infer its performance based on the general principles of peptide coupling and data from analogous systems. The efficiency of peptide coupling is highly dependent on the chosen coupling reagent.

Comparative Performance of Common Coupling Reagents

The following table summarizes the performance of several widely used coupling reagents in peptide synthesis. This data provides a benchmark for what can be expected during the coupling of this compound.

| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization Potential |

| HATU | HOAt | DIPEA | ~99 | Generally low, but can be a concern.[4] |

| HBTU | HOBt | DIPEA | ~95-98 | Low |

| TBTU | HOBt | DIPEA | ~95-98 | Low |

| PyBOP | HOBt | DIPEA | ~95 | Low |

| COMU | None | DIPEA | >99 | Reduced epimerization compared to HBTU/HATU.[4] |

| DCC | HOBt | - | ~90-95 | Can be significant without an additive. |

Data synthesized from multiple sources. Yields are sequence and condition-dependent.

Urethane-protected amino acids, such as those with Z, Fmoc, or Boc protecting groups, generally exhibit low levels of racemization during activation and coupling.[5] Studies have shown that racemization during a standard SPPS cycle is typically 0.4% or less per amino acid addition.[6]

Factors Influencing In-situ Cyclization of Glutamine

For the in-situ cyclization strategy, several factors can influence the rate and completeness of the reaction.

| Factor | Effect on Cyclization Rate |

| pH | Favored at acidic (pH 4) and basic (pH 8) conditions, slower at neutral pH.[7] |

| Temperature | Rate increases with increasing temperature.[2] |

| Buffer Species | The composition of the buffer can impact the rate of cyclization. |

| Peptide Sequence | The local sequence and conformation around the N-terminal Gln can influence the propensity for cyclization. |

| Weak Acids | The presence of weak acids can catalyze the cyclization of N-terminal glutamine.[8] |

Experimental Protocols

The following section provides detailed, generalized protocols for key experiments involving this compound and the synthesis of pyroglutamyl peptides.

Synthesis of this compound

This protocol describes the synthesis of this compound from Z-Glu-anhydride.[1]

Materials:

-

Z-Glu-anhydride

-

Dicyclohexylamine (DCHA)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et2O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

-

Petroleum ether

Procedure:

-

Formation of Z-pGlu-OH·DCHA salt:

-

Dissolve Z-Glu-anhydride (0.5 mol) in a mixture of THF (200 mL) and Et2O (400 mL).

-

Slowly add a solution of DCHA (0.5 mol) in Et2O (150 mL) to the stirred solution.

-

Stir the mixture for 12 hours.

-

Filter the precipitated Z-pGlu-OH·DCHA salt, wash with Et2O, and recrystallize from chloroform/Et2O or methanol. A quantitative yield is expected.[1]

-

-

Conversion to Z-pGlu-OH:

-

Suspend the Z-pGlu-OH·DCHA salt (100 mmol) in a mixture of 1M HCl (300 mL) and EtOAc (350 mL).

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic phase, wash with water, and dry over Na2SO4.

-

Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield Z-pGlu-OH. The expected yield is approximately 88%.[1]

-

Solid-Phase Synthesis of a Pyroglutamyl Peptide (TRH) using this compound

This protocol outlines the synthesis of pGlu-His-Pro-NH2 (TRH) on a Rink Amide resin using a Z-protected pyroglutamic acid at the final coupling step.

Materials:

-

Rink Amide resin

-

Fmoc-Pro-OH

-

Fmoc-His(Trt)-OH

-

This compound

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Couple Fmoc-Pro-OH to the deprotected resin using the chosen coupling reagent and base in DMF.

-

-

Second Amino Acid Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-His(Trt)-OH.

-

-

This compound Coupling:

-

Perform a final Fmoc deprotection.

-

Couple this compound. Note that since the N-terminus of pyroglutamic acid is part of the lactam ring, it does not require a temporary protecting group like Fmoc or Boc for this coupling step.

-

-

Cleavage and Deprotection:

-

Wash the resin-bound peptide thoroughly.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from His and the Z-group from pGlu.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC.

-

In-situ Cyclization of N-terminal Glutamine

This protocol describes the synthesis of a pyroglutamyl peptide by cyclizing an N-terminal glutamine residue on-resin.

Procedure:

-

Peptide Synthesis: Synthesize the peptide sequence on a suitable resin, incorporating Fmoc-Gln(Trt)-OH as the final amino acid.

-

On-resin Cyclization:

-

After the final Fmoc deprotection of the N-terminal Gln, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating in a suitable solvent to induce cyclization. The efficiency of this step can be variable and requires optimization.[3]

-

-

Cleavage and Purification: Proceed with the standard cleavage and purification protocols as described in section 4.2.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the synthesis of pyroglutamyl peptides.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

Spectral Analysis of Z-Pyr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in peptide synthesis and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

The following tables summarize the key spectral data points for this compound. Due to the limited availability of publicly accessible, comprehensive experimental spectra for this compound, representative data and data for structurally related compounds are included for comparative purposes.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic-H | 7.40 - 7.25 | m | - |

| CH₂ (benzyl) | 5.15 | s | - |

| α-CH | 4.65 | dd | 8.8, 3.2 |

| γ-CH₂ | 2.70 - 2.55 | m | - |

| β-CH₂ | 2.45 - 2.25 | m | - |

| COOH | > 10 (broad s) | s | - |

Note: Predicted values based on standard chemical shift ranges and data from similar structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Pyroglutamate Ring) | ~174 |

| C=O (Carbamate) | ~156 |

| Aromatic C (Quaternary) | ~135 |

| Aromatic CH | ~128 |

| CH₂ (Benzyl) | ~68 |

| α-CH | ~57 |

| γ-CH₂ | ~30 |

| β-CH₂ | ~28 |

Note: This data is based on a referenced spectrum for "Benzyloxycarbonylpyroglutamic-acid" and may require account access for full verification. The values are consistent with expected chemical shifts.

Table 3: IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1740 | Strong |

| C=O Stretch (Amide/Carbamate) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Note: Expected absorption bands based on the functional groups present in this compound.

Table 4: Mass Spectrometry Data

| Ion Type | m/z Ratio | Notes |

| [M+H]⁺ | 264.08 | Calculated for C₁₃H₁₄NO₅ |

| [M+Na]⁺ | 286.06 | Calculated for C₁₃H₁₃NNaO₅ |

| [M-H]⁻ | 262.07 | Calculated for C₁₃H₁₂NO₅ |

Note: These are calculated values for the molecular ion and common adducts. Experimental fragmentation patterns would depend on the ionization method.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For improved spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

-

¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

-

Instrument Setup and Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (locking and shimming).

-

Set the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak is used for calibration (e.g., 77.16 ppm for CDCl₃).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the ion source, typically via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the gas phase.

-

-

Ionization and Analysis:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The resulting mass spectrum shows the relative abundance of ions at different m/z values.

-

Identify the molecular ion peak (if present) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information about the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the signaling pathway for a generic drug development process where this compound might be utilized.

Caption: Workflow for acquiring and analyzing spectral data of this compound.

Methodological & Application

Application Notes and Protocols for Z-Pyr-OH in Solid-Phase Peptide Synthesis (SPPS)

Abstract: This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-pyroglutamic acid (Z-Pyr-OH or Z-pGlu-OH) in solid-phase peptide synthesis (SPPS). The introduction of an N-terminal pyroglutamyl (pGlu) residue is a critical modification in many biologically active peptides, enhancing their stability against aminopeptidase degradation. This compound serves as a key building block for the direct incorporation of this moiety. These protocols are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction

N-terminal pyroglutamic acid is a common feature in a variety of natural peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LHRH). The cyclic amide structure of pyroglutamic acid protects peptides from enzymatic degradation by aminopeptidases, thereby increasing their in vivo half-life. While pyroglutamic acid can form spontaneously from N-terminal glutamine residues, this process can be unpredictable and lead to product heterogeneity. The direct incorporation of a protected pyroglutamic acid derivative, such as this compound, during SPPS offers a more controlled and efficient method for the synthesis of pGlu-containing peptides.

The use of the benzyloxycarbonyl (Z) group for the protection of the pyroglutamyl nitrogen allows for its incorporation into the peptide chain, followed by a specific deprotection step. This document outlines the protocols for the coupling of this compound and the subsequent on-resin removal of the Z-group.

Data Presentation

The efficiency of coupling and deprotection steps in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for these processes. It is important to note that actual yields may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Table 1: Typical Coupling Efficiency for this compound in SPPS

| Coupling Reagent | Activation Time | Coupling Time | Typical Coupling Yield (%) |

| DIC/HOBt | 10-15 min | 2-4 h | > 98% |

| HBTU/DIPEA | 2-5 min | 1-2 h | > 99% |

| PyBOP/DIPEA | 2-5 min | 1-2 h | > 99% |

Table 2: Typical On-Resin Z-Group Deprotection Efficiency

| Deprotection Method | Reagents | Reaction Time | Typical Deprotection Yield (%) |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | 2-4 h | > 95% |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. These protocols assume a standard Fmoc-based SPPS strategy.

3.1. General SPPS Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The general workflow is depicted below.

Application Notes and Protocols for Z-Pyr-OH in Neuroprotective Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-pyroglutamic acid (Z-Pyr-OH), also known as N-benzyloxycarbonyl-L-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid. While direct neuroprotective effects of this compound are not extensively documented in publicly available literature, its structural similarity to other neuroprotective pyroglutamate derivatives suggests its potential as a valuable scaffold or precursor in the development of novel neuroprotective agents.[1]

Recent research into pyroglutamate amides derived from this compound has shown promising results in counteracting glutamate-induced neurotoxicity, a key pathological mechanism in several neurodegenerative diseases such as Alzheimer's disease. These derivatives have demonstrated anti-apoptotic and anti-oxidative properties, highlighting the potential therapeutic relevance of the pyroglutamate core structure.

These application notes provide a comprehensive overview of the potential applications of this compound in neuroprotection research, including detailed protocols for in vitro evaluation and hypothetical signaling pathways based on the activities of its derivatives.

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyroglutamate Amide (NSP) | N2a | Cell Viability | Lower than Memantine | |

| Pyroglutamate Amide (NSP) | PC12 | Cell Viability | Lower than Memantine |

Note: The exact IC50 values were not provided in the source material, but were stated to be lower than that of Memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1]

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on the observed effects of its derivatives, this compound-derived compounds may exert neuroprotection through the modulation of key signaling pathways involved in apoptosis and oxidative stress.

A proposed mechanism involves the inhibition of the mitochondrial apoptotic pathway. In response to neurotoxic stimuli, such as excessive glutamate, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. This compound derivatives may help restore this balance and inhibit caspase activation.

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the neuroprotective potential of this compound and its derivatives.

Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamic acid

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Induce neurotoxicity by adding L-glutamate to a final concentration of 5-10 mM.

-

Include a vehicle control group (cells treated with vehicle only), a glutamate-only control group, and this compound-only control groups.

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Caption: Workflow for the glutamate-induced neurotoxicity assay.

Antioxidant Capacity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the this compound solutions (or ascorbic acid as a positive control, or methanol as a blank) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Apoptosis Assessment

Objective: To investigate the anti-apoptotic effects of this compound in a neuronal cell model of neurotoxicity.

Materials:

-

Neuronal cells (e.g., SH-SY5Y) treated as in the neurotoxicity assay.

-

Caspase-3 colorimetric or fluorometric assay kit.

-

Cell lysis buffer.

-

Microplate reader.

Procedure:

-

Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Caspase-3 Assay:

-

Add an equal amount of protein from each sample to the wells of a microplate.

-

Add the caspase-3 substrate provided in the kit.

-

Incubate according to the kit's protocol.

-

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Materials:

-

Neuronal cell lysates.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

Procedure:

-

Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and calculate the Bcl-2/Bax ratio.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently limited, the promising activity of its derivatives suggests that it is a valuable chemical scaffold for the development of novel neuroprotective agents. The protocols and potential mechanisms outlined in these application notes provide a framework for researchers to investigate the neuroprotective potential of this compound and its future derivatives. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo models of neurodegenerative diseases.

References

Application Notes and Protocols for Enzyme Assays Using Z-Pyr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) is a modified amino acid that serves as a valuable tool in enzyme kinetics and drug discovery. Its structural similarity to the N-terminal pyroglutamyl residue found in various peptides and proteins makes it a potential substrate or inhibitor for specific enzymes, most notably Pyroglutamyl-Peptidase I (PAP-I). These application notes provide detailed protocols for utilizing this compound in enzyme assays to characterize enzyme activity and to screen for potential inhibitors.

This compound can be used as a biochemical assay reagent.[1] It is a derivative of L-pyroglutamic acid, a cyclic amino acid. This structural feature is recognized by enzymes such as Pyroglutamyl-Peptidase I (PAP-I), a cysteine peptidase that specifically cleaves N-terminal pyroglutamyl residues from peptides and proteins.

This compound as a Substrate for Pyroglutamyl-Peptidase I (PAP-I)

Table 1: Enzyme Substrate Data for PAP-I with a Generic Substrate

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Assay Method |

| Recombinant Human PAP-I | pGlu-aminomethylcoumarin | User-determined | User-determined | Fluorometric |

| Bovine Liver PAP-I | This compound | User-determined | User-determined | HPLC |

| Pyrococcus furiosus PAP-I | This compound | User-determined | User-determined | Spectrophotometric |

Note: The values in this table are placeholders. Researchers should determine these values experimentally using the protocols provided below.

Experimental Protocol: Determination of Kinetic Parameters for this compound Hydrolysis by PAP-I (HPLC Method)

This protocol outlines the procedure for determining the kinetic parameters of PAP-I with this compound as a substrate by monitoring the formation of the product, L-pyroglutamic acid, using High-Performance Liquid Chromatography (HPLC). An HPLC-based assay allows for the determination of kinetic parameters for a variety of natural peptide substrates.[2] A simplified and rapid procedure for the determination of pyroglutamic acid in peptides has been developed.[3]

Materials:

-

Pyroglutamyl-Peptidase I (PAP-I)

-

This compound

-

L-pyroglutamic acid (for standard curve)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA

-

Quenching Solution: 10% Trichloroacetic acid (TCA)

-

HPLC system with a C18 column

-

Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

Procedure:

-

Prepare a standard curve for L-pyroglutamic acid:

-

Prepare a series of known concentrations of L-pyroglutamic acid in the Assay Buffer.

-

Inject each standard onto the HPLC and record the peak area.

-

Plot the peak area against the concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Prepare a stock solution of this compound in the Assay Buffer.

-

Set up a series of reactions in microcentrifuge tubes, each containing a different concentration of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

-

Add Assay Buffer to a final volume of 90 µL.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a pre-diluted PAP-I solution.

-

Incubate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.

-

Stop the reaction by adding 10 µL of the Quenching Solution (10% TCA).

-

-

HPLC Analysis:

-

Centrifuge the quenched reactions to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Inject a fixed volume of the supernatant onto the C18 column.

-

Elute the product using a suitable gradient of Solvent A and Solvent B.

-

Monitor the absorbance at 210 nm.

-

-

Data Analysis:

-

Quantify the amount of L-pyroglutamic acid produced in each reaction using the standard curve.

-

Calculate the initial reaction velocity (V) for each substrate concentration.

-

Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

This compound as a Potential Inhibitor

This compound can also be screened for its potential inhibitory activity against various enzymes. The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme using a generic chromogenic or fluorogenic substrate.

Table 2: Enzyme Inhibition Data Template

| Target Enzyme | Substrate | This compound IC50 (µM) | Inhibition Type |

| User-defined | User-defined | User-determined | User-determined |

| User-defined | User-defined | User-determined | User-determined |

Note: This table is a template for researchers to populate with their experimental data.

Experimental Protocol: IC50 Determination for this compound

This protocol describes a method to determine the IC50 value of this compound for a given enzyme using a continuous spectrophotometric assay.

Materials:

-

Target Enzyme

-

Chromogenic or Fluorogenic Substrate for the target enzyme

-

This compound

-

Assay Buffer (specific to the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the substrate in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.

-

Prepare a solution of the target enzyme in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Serial dilutions of this compound (or solvent control for no inhibition).

-

Enzyme solution.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance or fluorescence at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each concentration of this compound from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Context: Role of Pyroglutamyl Peptidases

Pyroglutamyl peptidases play a crucial role in the metabolism of various bioactive peptides, including Thyrotropin-releasing hormone (TRH). By removing the N-terminal pyroglutamyl residue, these enzymes regulate the activity and turnover of these signaling molecules. Understanding the interaction of compounds like this compound with these enzymes can provide insights into the modulation of these pathways.

Conclusion

This compound is a versatile molecule for studying enzymes that recognize N-terminal pyroglutamyl residues. While specific kinetic and inhibitory constants for this compound are not extensively documented, the protocols provided here offer a robust framework for researchers to characterize its interaction with enzymes of interest. These assays are fundamental for advancing our understanding of enzyme function and for the discovery of novel therapeutic agents.

References

Protocol for the Coupling of Z-Pyr-OH with Amino Acid Esters: Application Notes for Researchers

For Immediate Release

These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) with various amino acid esters, a critical step in the synthesis of diverse peptide structures for research, drug discovery, and development. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful peptide bond formation.

Introduction

The coupling of a protected N-terminal amino acid with the ester of a second amino acid is a fundamental reaction in solution-phase peptide synthesis. This compound is a valuable building block, and its efficient coupling to amino acid esters is essential for the construction of peptides containing an N-terminal pyroglutamic acid moiety. This pyroglutamic acid residue is found in numerous biologically active peptides and can confer stability against aminopeptidases.

This document outlines three common and effective methods for the coupling of this compound with amino acid esters:

-

DCC/HOBt Mediated Coupling: A classic and widely used method employing a carbodiimide activator with an additive to suppress racemization.

-

HATU Mediated Coupling: A highly efficient method utilizing a uronium-based coupling reagent known for rapid reaction times and high yields.

-

Mixed Anhydride Method: A versatile technique involving the activation of the carboxylic acid via the formation of a mixed anhydride.

Materials and Equipment

Reagents

-

Z-L-pyroglutamic acid (this compound)

-

Amino acid ester hydrochloride salt (e.g., H-Gly-OEt·HCl, H-Phe-OMe·HCl, H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Ethyl chloroformate or Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnels, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass funnel for filtration

-

Chromatography column

Experimental Protocols

General Preparation of Free Amino Acid Ester

The amino acid ester is typically available as a hydrochloride salt and must be converted to the free base prior to the coupling reaction.

-

Dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in a suitable solvent (e.g., DCM or DMF).

-

Cool the solution in an ice bath.

-

Add a tertiary amine base, such as DIPEA or TEA (1.2 equivalents), dropwise while stirring.

-

Stir the mixture for 15-30 minutes at 0 °C. The resulting solution containing the free amino acid ester is used directly in the coupling step.

Protocol 1: DCC/HOBt Mediated Coupling